molecular formula C15H14ClNO3S B8509524 [5-(4-Chlorobenzoyl)-1-methyl-4-(methylsulfanyl)-1H-pyrrol-2-yl]acetic acid CAS No. 86186-88-1

[5-(4-Chlorobenzoyl)-1-methyl-4-(methylsulfanyl)-1H-pyrrol-2-yl]acetic acid

Cat. No.: B8509524
CAS No.: 86186-88-1
M. Wt: 323.8 g/mol
InChI Key: CVXBSTOFIKXCPT-UHFFFAOYSA-N
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Description

[5-(4-Chlorobenzoyl)-1-methyl-4-(methylsulfanyl)-1H-pyrrol-2-yl]acetic acid is a useful research compound. Its molecular formula is C15H14ClNO3S and its molecular weight is 323.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

86186-88-1

Molecular Formula

C15H14ClNO3S

Molecular Weight

323.8 g/mol

IUPAC Name

2-[5-(4-chlorobenzoyl)-1-methyl-4-methylsulfanylpyrrol-2-yl]acetic acid

InChI

InChI=1S/C15H14ClNO3S/c1-17-11(8-13(18)19)7-12(21-2)14(17)15(20)9-3-5-10(16)6-4-9/h3-7H,8H2,1-2H3,(H,18,19)

InChI Key

CVXBSTOFIKXCPT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=C1C(=O)C2=CC=C(C=C2)Cl)SC)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl-5-(p-chlorobenzoyl)-4-methylthio-1-methylpyrrole-2-acetate (19 mg) is dissolved in 0.5 ml of absolute ethanol. Aqueous sodium hydroxide (1 ml of 2.5 N solution) is added dropwise at a rate such that the reaction stayed homogeneous. Upon completion of the addition, the reaction is allowed to stand for about 30 minutes followed by precipitation with 1.5 ml of 2.5 N aqueous hydrochloride. The resulting precipitate is filtered, and dried in vacuo to afford 15 mg of 5-(p-chlorobenzoyl)-4-methylthio-1-methylpyrrole-2-acetic acid.
Name
Methyl-5-(p-chlorobenzoyl)-4-methylthio-1-methylpyrrole-2-acetate
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

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